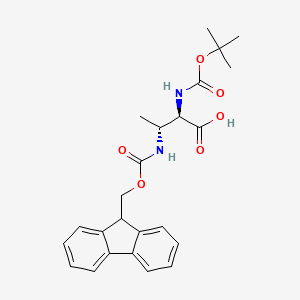

(2R,3R)-(Fmoc-Amino)-2-(boc-amino)butyric acid (Fmoc-D-Abu(3R-Boc-Amino)-OH)

CAS No.: 338972-24-0

Cat. No.: VC11682302

Molecular Formula: C24H28N2O6

Molecular Weight: 440.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 338972-24-0 |

|---|---|

| Molecular Formula | C24H28N2O6 |

| Molecular Weight | 440.5 g/mol |

| IUPAC Name | (2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

| Standard InChI | InChI=1S/C24H28N2O6/c1-14(20(21(27)28)26-23(30)32-24(2,3)4)25-22(29)31-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,25,29)(H,26,30)(H,27,28)/t14-,20-/m1/s1 |

| Standard InChI Key | RCTIVJDDNBQGKV-JLTOFOAXSA-N |

| Isomeric SMILES | C[C@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| SMILES | CC(C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Canonical SMILES | CC(C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

Fmoc-D-Abu(3R-Boc-Amino)-OH is a derivative of 2-aminobutyric acid (Abu), a non-proteinogenic amino acid. The molecule features:

-

An Fmoc group on the α-amino group (position 2), providing base-labile protection during SPPS.

-

A Boc group on the β-amino group (position 3), offering acid-labile protection orthogonal to Fmoc .

-

A (2R,3R) stereochemical configuration, ensuring chiral fidelity in peptide backbones .

The molecular formula is C₂₄H₂₇N₃O₆, with a calculated molecular weight of 453.5 g/mol . The SMILES notation (CC(C)(C)OC(=O)NC[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13) encodes its stereochemistry and functional groups .

Physicochemical Properties

Key properties include:

-

Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DCM) but poorly soluble in water due to hydrophobic Fmoc and Boc groups .

-

Stability: Stable under acidic conditions (e.g., TFA) but susceptible to base-mediated Fmoc deprotection (e.g., piperidine) .

-

Rotatable bonds: 10, contributing to conformational flexibility .

Synthetic Applications in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Abu(3R-Boc-Amino)-OH serves as a bifunctional building block for introducing β-amino groups into peptide chains. Its dual protection strategy enables sequential deprotection:

-

Fmoc removal: Using 20% piperidine in DMF to expose the α-amino group for subsequent coupling .

-

Boc retention: Stable under basic conditions, allowing selective β-amino group deprotection later via TFA .

This orthogonality is critical for synthesizing peptides with branched side chains or post-translational modifications (e.g., phosphorylation at specific residues).

Coupling Efficiency and Racemization Mitigation

Coupling this derivative requires optimized conditions to minimize racemization, a common issue with sterically hindered amino acids:

-

Preferred coupling reagents: HBTU/HOBt or PyBOP®/DIPEA in DMF, achieving >95% coupling efficiency .

-

Preactivation protocols: Preforming active esters reduces epimerization risks compared to in-situ activation .

Comparative Analysis of Protecting Group Strategies

Fmoc vs. Boc in SPPS

| Property | Fmoc Protection | Boc Protection |

|---|---|---|

| Deprotection Reagent | Piperidine (20–30%) | TFA (50–95%) |

| Stability | Acid-stable | Base-stable |

| Orthogonality | Compatible with Boc | Compatible with Fmoc |

| Side Reactions | Minimal with scavengers | Risk of t-butylation |

Applications in Biomedical Research

Peptide-Based Drug Discovery

Fmoc-D-Abu(3R-Boc-Amino)-OH is employed to engineer:

-

Multivalent antigenic peptides: Branched structures enhance immune response in vaccine development .

-

Protease-resistant analogs: β-amino acids impede enzymatic degradation, improving pharmacokinetics .

Materials Science

Self-assembling peptides incorporating this derivative form hydrogels for drug delivery systems, leveraging its hydrophobic Fmoc moiety to drive nanostructure formation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume